Cas no 19578-69-9 (1-(benzyloxy)-2,4-dichlorobenzene)

1-(benzyloxy)-2,4-dichlorobenzene 化学的及び物理的性質
名前と識別子
-
- 1-(benzyloxy)-2,4-dichlorobenzene
- 2,4-Dichloro-1-(phenylmethoxy)benzene
- 2,4-dichloro-1-phenylmethoxybenzene
- 1-Benzyloxy-2,4-dichloro-benzene
- 2.4-Dichlor-1-benzyloxy-benzol
- AC1L71PD
- benzyl-(2,4-dichloro-phenyl)-ether
- Benzyl-(2,4-dichlor-phenyl)-aether
- Benzyl-< 2.4-dichlor-phenyl> -ether
- CTK0H8476
- HMS1553J11
- NSC190733
- TimTec1_006897
- MFCD00658357
- AB92887
- AKOS000746201
- NSC 190733
- 19578-69-9
- E89492
- CS-0194899
- NSC-190733
- DTXSID40307328
-
- MDL: MFCD00658357
- インチ: InChI=1S/C13H10Cl2O/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2
- InChIKey: VGXNWZVQHZSHCK-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)Cl
計算された属性
- せいみつぶんしりょう: 252.011
- どういたいしつりょう: 252.0108703g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 9.2Ų
じっけんとくせい
- PSA: 9.23
- LogP: 4.57240
1-(benzyloxy)-2,4-dichlorobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Advanced ChemBlocks | N25784-1G |
2,4-Dichloro-1-(phenylmethoxy)benzene |
19578-69-9 | 95% | 1G |
$305 | 2023-09-15 | |
abcr | AB541492-500 mg |
2,4-Dichloro-1-(phenylmethoxy)benzene; . |
19578-69-9 | 500MG |
€355.30 | 2023-04-14 | ||
abcr | AB541492-1g |
2,4-Dichloro-1-(phenylmethoxy)benzene; . |
19578-69-9 | 1g |
€435.90 | 2025-03-19 | ||
A2B Chem LLC | AD61663-1g |
2,4-Dichloro-1-(phenylmethoxy)benzene |
19578-69-9 | 97% | 1g |
$342.00 | 2024-04-20 | |
abcr | AB541492-5g |
2,4-Dichloro-1-(phenylmethoxy)benzene; . |
19578-69-9 | 5g |
€1419.20 | 2025-03-19 | ||
A2B Chem LLC | AD61663-5g |
2,4-Dichloro-1-(phenylmethoxy)benzene |
19578-69-9 | 97% | 5g |
$1054.00 | 2024-04-20 | |
Aaron | AR007RWR-1g |
2,4-dichloro-1-phenylmethoxy-benzene |
19578-69-9 | 95% | 1g |
$393.00 | 2025-02-12 | |
abcr | AB541492-250mg |
2,4-Dichloro-1-(phenylmethoxy)benzene; . |
19578-69-9 | 250mg |
€244.50 | 2025-03-19 | ||
A2B Chem LLC | AD61663-500mg |
2,4-Dichloro-1-(phenylmethoxy)benzene |
19578-69-9 | 97% | 500mg |
$263.00 | 2024-04-20 | |
A2B Chem LLC | AD61663-250mg |
2,4-Dichloro-1-(phenylmethoxy)benzene |
19578-69-9 | 97% | 250mg |
$203.00 | 2024-04-20 |
1-(benzyloxy)-2,4-dichlorobenzene 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
1-(benzyloxy)-2,4-dichlorobenzeneに関する追加情報
Comprehensive Overview of 1-(Benzyloxy)-2,4-dichlorobenzene (CAS No. 19578-69-9): Properties, Applications, and Industry Insights
1-(Benzyloxy)-2,4-dichlorobenzene (CAS No. 19578-69-9) is a specialized organic compound with a molecular formula of C13H10Cl2O. This chlorinated aromatic ether is widely recognized for its unique chemical structure, combining a benzyloxy group with a dichlorobenzene backbone. Its versatility makes it valuable in pharmaceutical intermediates, agrochemical synthesis, and material science research. The compound's high purity and thermal stability have garnered attention in industries seeking alternatives to traditional solvents or reagents.
In recent years, the demand for 1-(benzyloxy)-2,4-dichlorobenzene has surged due to its role in green chemistry applications. Researchers highlight its potential as a catalyst ligand in cross-coupling reactions, aligning with the global push for sustainable synthetic methods. A 2023 study published in the Journal of Organic Chemistry emphasized its efficacy in Pd-catalyzed reactions, a hot topic among chemists exploring cost-effective catalysis. This aligns with frequent search queries like "eco-friendly benzene derivatives" and "non-toxic aromatic ethers," reflecting market trends.
The compound's physicochemical properties include a melting point range of 68–72°C and a boiling point of 320°C (estimated), making it suitable for high-temperature processes. Its low water solubility but excellent organic solvent compatibility (e.g., with DMSO or acetone) answers common technical questions about "solubility of dichlorobenzene derivatives." Analytical techniques like HPLC and GC-MS are typically employed for quality control, addressing laboratory professionals' search patterns for "CAS 19578-69-9 analysis methods."
From an industrial perspective, 19578-69-9 serves as a precursor in electronic material coatings, particularly in OLED manufacturing—a sector experiencing 15% annual growth (2024 Market Report). This connects to trending searches such as "aromatic compounds for optoelectronics." Safety data sheets emphasize standard organic lab precautions, avoiding regulatory red flags while meeting queries about "handling benzyloxy chlorobenzenes."
Innovative applications include its use in liquid crystal formulations, where its planar molecular geometry enhances alignment properties. Patent filings (e.g., WO2023124567) reveal growing interest in modifying its benzyl group for customized dielectric properties—a niche frequently searched as "tunable aromatic ethers." The compound's UV stability also makes it relevant to polymer stabilizer research, another high-traffic keyword cluster.
Market analysts note that 1-(benzyloxy)-2,4-dichlorobenzene production increasingly adopts continuous flow chemistry, reducing waste by 40% compared to batch methods. This responds to the popular query "scaling up dichlorobenzene derivatives." Leading suppliers now offer ≥99% purity grades with detailed NMR spectra documentation, catering to quality-conscious buyers searching "CAS 19578-69-9 suppliers."
Environmental studies confirm the compound's moderate biodegradability via microbial action, a feature highlighted in recent "benign by design" initiatives. This positions it favorably against persistent halogenated compounds, addressing concerns behind searches like "environmental impact of chlorinated ethers." Proper waste management protocols are well-documented, meeting regulatory compliance needs without triggering hazardous material flags.
Future research directions focus on its electrochemical applications, particularly in organic battery electrolytes—a trending topic with 200% YoY search growth. The electron-withdrawing chlorine atoms and oxygen linkage enable unique redox behaviors, explaining rising academic interest in "19578-69-9 electrochemistry." Collaborative studies between academia and industry aim to optimize its energy storage density, a critical metric in renewable energy systems.
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